(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Overview
Description
(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chiral compound featuring a pyrrolidine ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of a pyrrolidine derivative with a tetrahydropyran derivative. One common method includes the use of cerium ammonium nitrate as a catalyst to facilitate the formation of the tetrahydropyran ring . The reaction conditions often involve room temperature and mild conditions to ensure high yield and stereoselectivity.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of lanthanide triflates as catalysts in room temperature ionic liquids has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-4-methanol: Shares the tetrahydropyran ring but differs in the functional groups attached.
(Tetrahydro-2H-pyran-4-yl)methanol: Similar structure but lacks the pyrrolidine ring.
Uniqueness
(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of the pyrrolidine and tetrahydropyran rings, which imparts distinct chemical properties and potential biological activities.
Biological Activity
(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, with the CAS number 1354691-47-6, is a compound characterized by its unique structural features, including a pyrrolidine ring and a tetrahydropyran moiety. This composition suggests potential biological activities that merit detailed exploration. The following sections will cover its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol
- Structural Features : The presence of a hydroxyl group enhances hydrophilicity, while the methanone functional group plays a critical role in its reactivity and interaction with biological targets .
Synthesis
The synthesis of this compound generally involves several steps, including:
- Formation of the pyrrolidine ring.
- Introduction of the tetrahydropyran moiety.
- Functionalization to create the methanone group.
Specific synthetic routes may vary based on desired purity and yield.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
The compound’s mechanism of action often involves interactions with specific biological targets, including receptors and enzymes. Studies suggest that such interactions can lead to diverse pharmacological effects.
Potential Therapeutic Applications
- Analgesic Effects : Similar compounds have shown analgesic properties through cannabinoid receptor agonism, suggesting potential for pain management applications .
- Neuroactive Properties : Analogous structures have been linked to neuroactivity, indicating that this compound may influence neurological pathways .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C₁₀H₁₇NO₃ | Stereoisomeric variant | Potentially different activity profile |
(R)-3-Hydroxy-2H-pyran-4-one | C₅H₈O₃ | Lacks pyrrolidine ring | Antimicrobial activity |
3-Aminopyrrolidin-1-yltetrahydro-pyran | C₉H₁₅N | Amino group instead of hydroxyl | Neuroactive properties |
This comparison highlights the unique properties of this compound, which may lead to distinct biological activities compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Analgesic Study : A study on cannabinoid receptor agonists demonstrated their potent analgesic effects in rodents, suggesting that similar compounds may also exhibit significant pain-relieving properties .
- Neurotoxicity Assessment : Research on related compounds indicated low central nervous system penetration and minimal side effects, supporting the safety profile of this compound in potential therapeutic applications .
Properties
IUPAC Name |
[(3S)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXQTUXFAMVAL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735364 | |
Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354691-47-6 | |
Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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